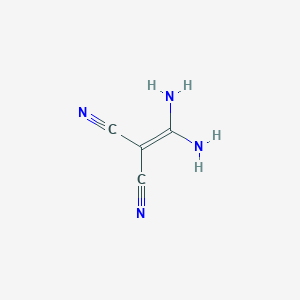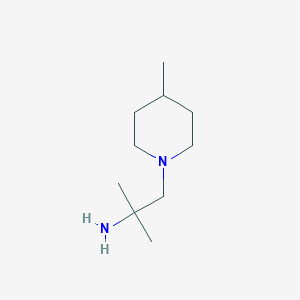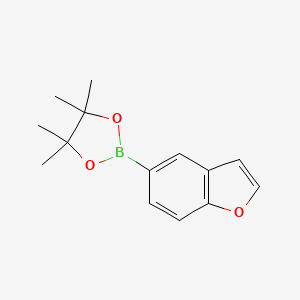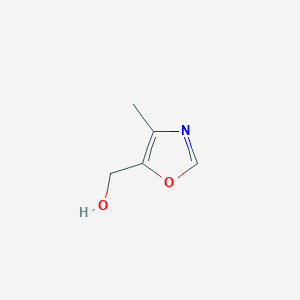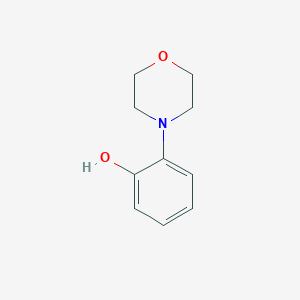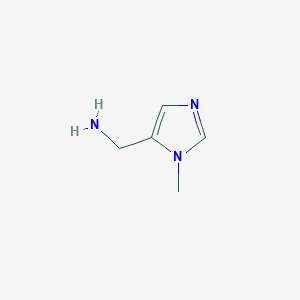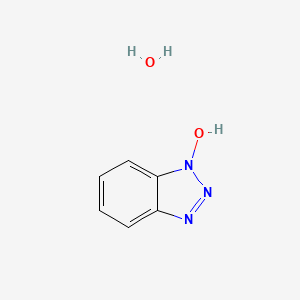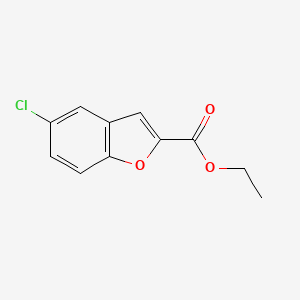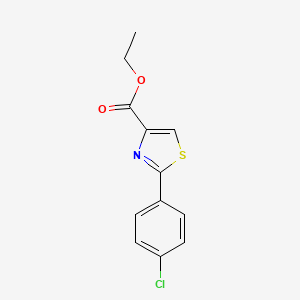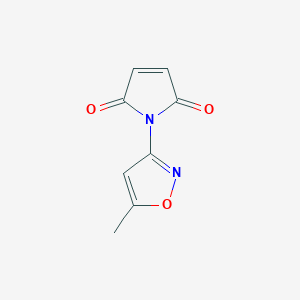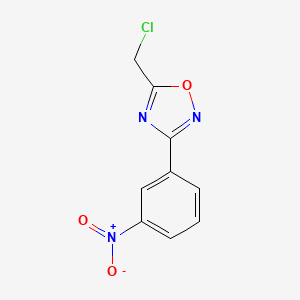
5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the chloromethyl and nitrophenyl groups suggests that this compound could serve as a versatile intermediate in organic synthesis, potentially useful for further chemical transformations.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole compounds has been explored in various studies. For instance, 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole was synthesized by iodination of the corresponding zinc reagent of 5-(bromodifluoromethyl)-3-phenyl-1,2,4-oxadiazole . Although the specific synthesis of 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the 1,2,4-oxadiazole ring. The chloromethyl and nitrophenyl substituents would influence the electronic properties of the molecule, potentially affecting its reactivity and the types of reactions it can undergo. The exact molecular structure analysis of 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole would require further studies, including spectroscopic and crystallographic techniques, which are not discussed in the provided papers.
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-oxadiazole derivatives has been investigated, with studies showing that these compounds can undergo various reactions. For example, 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, a related compound, was found to undergo acylation, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents . These findings suggest that 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole could also participate in similar reactions, making it a multifunctional synthon for the synthesis of other heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole would be influenced by its functional groups. The chloromethyl group is likely to make the compound a good alkylating agent, while the nitro group could confer electron-withdrawing properties, affecting the compound's acidity and stability. The papers provided do not offer specific data on the physical and chemical properties of this compound, but such properties can be inferred based on the behavior of similar molecules .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of S-substituted Derivatives : Research has shown the synthesis of S-substituted derivatives from 3-nitrobenzoic acid, leading to compounds with significant antibacterial activity against both gram-negative and gram-positive bacteria. This indicates the potential of 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives for medicinal applications (Aziz‐ur‐Rehman et al., 2013).
Multifunctional Synthon for Synthesis : The compound has been identified as a multifunctional synthon for synthesizing 1,2,5-oxadiazole derivatives, highlighting its versatility in organic synthesis. Its reactivity with various nucleophilic reagents and the potential for transformation of the oxadiazole ring were explored, demonstrating its utility in the development of novel chemical entities (Stepanov et al., 2019).
Applications in Material Science
- Corrosion Inhibition : Oxadiazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. The high inhibition efficiency suggests their potential application in protecting metals against corrosion, contributing to the durability of materials in industrial applications (Kalia et al., 2020).
Chemical Transformations
- Non-reductive Decyanation Pathway : The reaction of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with KCN has led to the discovery of a novel decyanation process. This process enables the transformation of trisubstituted acetonitriles into alkanes, opening new avenues for synthetic organic chemistry (Sağırlı & Dürüst, 2018).
Antimicrobial Activity
- Synthesis and Antibacterial Activity : Novel derivatives synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole have shown significant antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus. This suggests the potential of these compounds in developing new antibacterial agents (Rai et al., 2010).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions.
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications, such as in pharmaceuticals or materials science.
Please note that this is a general overview and the specific details could vary for the compound “5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole”.
Propriétés
IUPAC Name |
5-(chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-8-11-9(12-16-8)6-2-1-3-7(4-6)13(14)15/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMVUDOJNDEBTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383937 |
Source


|
| Record name | 5-(chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
CAS RN |
6595-78-4 |
Source


|
| Record name | 5-(chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

